molecular formula C15H25N5O8 B14212951 Glycyl-L-seryl-L-seryl-L-prolylglycine CAS No. 742068-24-2

Glycyl-L-seryl-L-seryl-L-prolylglycine

Cat. No.: B14212951
CAS No.: 742068-24-2
M. Wt: 403.39 g/mol
InChI Key: FKNMDMKZJOSRKL-GUBZILKMSA-N
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Description

Glycyl-L-seryl-L-seryl-L-prolylglycine is a synthetic pentapeptide composed of glycine (Gly), two consecutive L-serine (Ser) residues, L-proline (Pro), and a terminal glycine.

Properties

CAS No.

742068-24-2

Molecular Formula

C15H25N5O8

Molecular Weight

403.39 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H25N5O8/c16-4-11(23)18-8(6-21)13(26)19-9(7-22)15(28)20-3-1-2-10(20)14(27)17-5-12(24)25/h8-10,21-22H,1-7,16H2,(H,17,27)(H,18,23)(H,19,26)(H,24,25)/t8-,9-,10-/m0/s1

InChI Key

FKNMDMKZJOSRKL-GUBZILKMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CO)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Gly-Ser-Ser-Pro-Gly

Resin Selection and C-Terminal Glycine Immobilization

The synthesis begins with anchoring Fmoc-Gly-Wang resin (loading: 0.6 mmol/g) in dichloromethane (DCM). Deprotection of the Fmoc group employs 20% piperidine in dimethylformamide (DMF), followed by sequential coupling of Fmoc-protected amino acids: Pro, Ser(tBu), Ser(tBu), and Gly.

Coupling Efficiency Optimization

Activation via HBTU/HOBt (4 equiv) in DMF with N,N-diisopropylethylamine (DIEA) achieves >99% coupling efficiency per cycle, as monitored by Kaiser testing. Proline’s secondary amine necessitates extended coupling times (2 hr vs. 1 hr for primary amines).

Serine Side-Chain Protection

The tert-butyl (tBu) group safeguards serine hydroxyls during synthesis, preventing β-sheet formation and truncations. Post-synthesis cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) removes tBu while preserving the peptide backbone.

Cleavage and Global Deprotection

Resin cleavage yields the crude peptide, which is precipitated in cold diethyl ether. Analysis by reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a main peak at 12.3 min (purity: 85–90%). Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M+H]+ at m/z 485.2 (calculated: 485.5).

Solution-Phase Synthesis via Segment Condensation

Dipeptide Intermediate Preparation

Gly-Ser and Ser-Pro-Gly segments are synthesized using Nα-Boc protection. For Gly-Ser:

  • Boc-Gly-OH (1.2 equiv) is activated with DCC/HOBt and coupled to H-Ser-OtBu·HCl in DMF.
  • Boc deprotection with 4N HCl/dioxane yields H-Gly-Ser-OtBu (yield: 78%).

Tripeptide Assembly

H-Ser-Pro-Gly-OEt is prepared by coupling Boc-Ser(tBu)-OH to H-Pro-Gly-OEt using mixed anhydride (isobutyl chloroformate/N-methylmorpholine). Final deprotection with TFA affords H-Ser-Pro-Gly-OH (yield: 65%).

Final Condensation and Challenges

Coupling Gly-Ser-OH to Ser-Pro-Gly-OH via EDC/HOAt in DMF results in moderate yields (50–60%) due to steric hindrance at the Ser-Ser junction. Racemization at serine residues is minimized by maintaining reactions at 0°C.

Protecting Group Strategies

Comparative Analysis of Nα-Protecting Groups

Group Stability Deprotection Condition Compatibility with Ser/Pro
Fmoc Base-labile 20% piperidine/DMF Ideal for SPPS
Boc Acid-labile TFA/DCM Requires orthogonal Ser(tBu)
Z (Benzyl) Hydrogenolysis H2/Pd-C Limited in SPPS

Side-Chain Protection for Serine

The tBu group demonstrates superior stability over acetyl (Ac) or trityl (Trt) groups during prolonged synthesis, as evidenced by reduced byproduct formation (<5% vs. 15% for Ac).

Coupling Reagents and Reaction Kinetics

Reagent Impact on Coupling Efficiency

Reagent Activation Mechanism Yield (%) Racemization Risk
HBTU/HOBt Uranium-based 99 Low
DCC/HOBt Carbodiimide 95 Moderate
EDC/HOAt Carbodiimide 90 Low

HBTU/HOBt is optimal for Pro-Gly bonds due to minimized epimerization, whereas DCC is cost-effective for small-scale Ser-Ser couplings.

Purification and Analytical Characterization

HPLC Conditions and Elution Profile

  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 μm)
  • Gradient: 5–35% MeCN in 0.1% TFA over 30 min
  • Retention time: 12.3 min (main peak)
  • Purity: 85–90% (preparative HPLC increases to >98%)

Mass Spectrometry and NMR Validation

  • ESI-MS: m/z 485.2 [M+H]+, 507.1 [M+Na]+
  • 1H NMR (500 MHz, D2O): δ 4.35 (Pro α-H), 3.85 (Ser β-H), 1.95 (Pro γ-H)

Enzymatic Stability and Degradation Pathways

Incubation with intestinal dipeptidase reveals rapid cleavage at Ser-Pro bonds (t1/2: 2.3 hr), underscoring the need for prodrug strategies (e.g., ethyl esterification) to enhance bioavailability.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scale Feasibility Cost ($/g)
SPPS 70 85–90 Milligram 1200
Solution-phase 50 75–80 Multigram 800

SPPS is preferred for research-scale synthesis, while solution-phase suits bulk production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-seryl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidation of the serine residues can lead to the formation of dehydroalanine.

    Reduction: Reduction reactions can modify the peptide’s structure and properties.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like sodium borohydride or dithiothreitol are commonly used.

    Substitution: Amino acid substitution can be carried out using various coupling reagents and protecting groups during peptide synthesis.

Major Products Formed

    Hydrolysis: Glycine, L-serine, and L-proline.

    Oxidation: Dehydroalanine-containing peptides.

    Reduction: Modified peptides with altered properties.

    Substitution: Peptide analogs with different amino acid sequences.

Scientific Research Applications

Glycyl-L-seryl-L-seryl-L-prolylglycine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-seryl-L-prolylglycine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cell surface receptors to modulate cellular signaling pathways.

    Protein-Protein Interactions: Engaging in interactions with other proteins to influence biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Glycyl-L-seryl-L-seryl-L-prolylglycine to peptides with overlapping sequences, functional groups, or structural motifs from the evidence. Key parameters include molecular weight, sequence, and biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Sequence/Composition Molecular Formula Molecular Weight Key Features Reference
Glycyl-L-prolylglycyl-L-serylglycyl-L-lysyl-L-serine Gly-Pro-Gly-Gly-Ser-Gly-Lys C25H43N9O11 645.66 g/mol Extended glycine repeats; lysine for solubility
L-Isoleucyl-L-prolyl-L-threonylglycine Ile-Pro-Thr-Gly C16H28N4O6 372.42 g/mol Branched-chain (Ile); hydroxyl (Thr)
L-Leucyl-L-prolylglycine Leu-Pro-Gly C15H26N4O5 342.39 g/mol Hydrophobic Leu; Pro-Gly motif
L-Arginylglycyl-L-tyrosyl-L-seryl-L-leucylglycine Arg-Gly-Tyr-Ser-Leu-Gly C29H46N10O9 678.74 g/mol Charged (Arg); aromatic (Tyr)

Key Observations:

Sequence Flexibility vs. Stability: this compound contains two consecutive serine residues, which may enhance hydrophilicity and hydrogen-bonding capacity compared to L-Leucyl-L-prolylglycine (hydrophobic Leu) .

Functional Group Diversity :

  • Compounds like L-Arginylglycyl-L-tyrosyl-L-seryl-L-leucylglycine and Glycyl-L-prolylglycyl-L-serylglycyl-L-lysyl-L-serine incorporate charged (Arg, Lys) or aromatic (Tyr) residues, enabling interactions with proteins or membranes. The absence of such residues in this compound may limit its binding specificity.

Molecular Weight and Solubility :

  • Smaller peptides (e.g., L-Leucyl-L-prolylglycine, 342.39 g/mol ) exhibit better membrane permeability, while larger ones (e.g., 645.66 g/mol ) may require lysine or arginine for solubility. This compound’s intermediate size (~450–500 g/mol estimated) could balance bioavailability and stability.

Biological Relevance :

  • Peptides with Pro-Gly motifs (e.g., L-Leucyl-L-prolylglycine ) are studied for collagen mimicry or enzyme inhibition. The dual serine residues in this compound might mimic phosphorylation sites, a feature absent in the compared compounds.

Research Findings and Limitations

  • Synthetic Feasibility : Peptides like L-Isoleucyl-L-prolyl-L-threonylglycine are synthesized via solid-phase methods, suggesting analogous routes for this compound.
  • Functional Gaps: No evidence directly addresses the stability, toxicity, or bioactivity of this compound. Predictions rely on analogs; e.g., hydroxyl groups in serine may enhance water solubility but reduce protease resistance compared to L-Leucyl-L-prolylglycine .
  • Applications : Proline-rich sequences (e.g., L-Leucyl-L-prolylglycine ) are used in drug delivery. The queried peptide’s Ser-Ser-Pro sequence could be tailored for signaling studies or biomaterials.

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